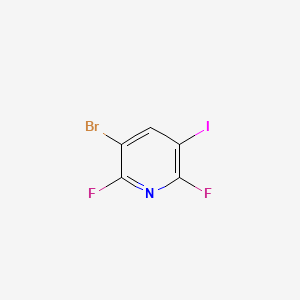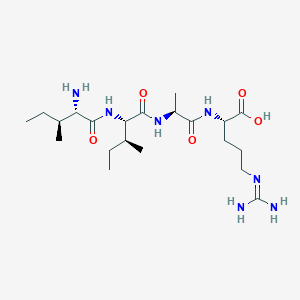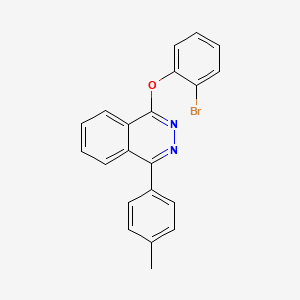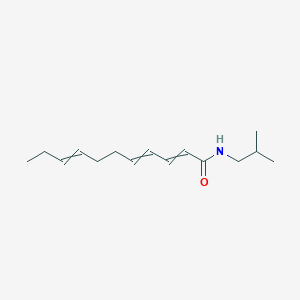![molecular formula C21H18N4 B12521881 Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- CAS No. 821783-89-5](/img/structure/B12521881.png)
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ピラジナミン, 5-(2-ナフタレニル)-N-[2-(4-ピリジニル)エチル]- は、ピラジナミン類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
ピラジナミン, 5-(2-ナフタレニル)-N-[2-(4-ピリジニル)エチル]-の合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピラジン環の形成: 最初のステップでは、適切な前駆体の縮合により、制御された条件下でピラジン環が形成されます。
ナフタレン置換: ナフタレン環は、適切なナフタレン誘導体がピラジン中間体と反応する置換反応によって導入されます。
ピリジン置換:
工業生産方法
この化合物の工業生産には、同様の合成経路が採用されますが、より大規模な規模で行われます。このプロセスには、通常、反応条件の最適化(温度、圧力、触媒の使用など)が含まれ、最終生成物の高収率と純度が確保されます。
化学反応の分析
反応の種類
酸化: ピラジナミン, 5-(2-ナフタレニル)-N-[2-(4-ピリジニル)エチル]-は、酸化反応を起こし、酸化されたさまざまな誘導体が生成されます。
還元: この化合物は、還元反応を起こすこともでき、還元された誘導体が生成されます。
置換: 置換反応は一般的で、化合物上の1つまたは複数の置換基が他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあり、通常、酸性または塩基性条件下で使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が、制御された条件下で使用されます。
置換: ハロゲン化剤や求核剤など、さまざまな試薬が置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、追加の官能基を持つ酸化された誘導体が生成される場合があり、還元により、化合物のより単純な還元された形態が生成される場合があります。
科学研究への応用
ピラジナミン, 5-(2-ナフタレニル)-N-[2-(4-ピリジニル)エチル]-には、科学研究に適用されるいくつかの側面があります。
化学: 有機合成と新しい化合物の開発における構成ブロックとして使用されます。
生物学: この化合物は、抗菌活性や抗がん活性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探求する研究が進行中です。
工業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
ピラジナミン, 5-(2-ナフタレニル)-N-[2-(4-ピリジニル)エチル]-の作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することにより効果を発揮し、細胞プロセスを変化させる可能性があります。関与する正確な分子標的と経路は、現在も研究中です。
類似の化合物との比較
類似の化合物
ピラジナミド: 抗菌剤として使用される関連化合物。
ナフタレン誘導体: 類似のナフタレン構造を持つ化合物。
ピリジン誘導体: 類似のピリジン構造を持つ化合物。
独自性
ピラジナミン, 5-(2-ナフタレニル)-N-[2-(4-ピリジニル)エチル]-は、ナフタレン環とピリジン環の特定の組み合わせにより独特であり、これにより、異なる化学的特性と潜在的な用途が得られます。そのユニークな構造により、さまざまな化学反応と相互作用が可能になり、研究および産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Pyrazinamide: A related compound used as an antimicrobial agent.
Naphthalene Derivatives: Compounds with similar naphthalene structures.
Pyridine Derivatives: Compounds with similar pyridine structures.
Uniqueness
Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]- is unique due to its specific combination of naphthalene and pyridine rings, which confer distinct chemical properties and potential applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
821783-89-5 |
|---|---|
分子式 |
C21H18N4 |
分子量 |
326.4 g/mol |
IUPAC名 |
5-naphthalen-2-yl-N-(2-pyridin-4-ylethyl)pyrazin-2-amine |
InChI |
InChI=1S/C21H18N4/c1-2-4-18-13-19(6-5-17(18)3-1)20-14-25-21(15-24-20)23-12-9-16-7-10-22-11-8-16/h1-8,10-11,13-15H,9,12H2,(H,23,25) |
InChIキー |
UQMWLKWOXBBYQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CN=C(C=N3)NCCC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)


![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)

![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)

![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
